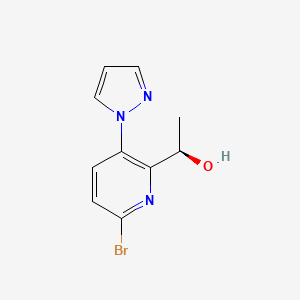
(R)-1-(6-Bromo-3-(1H-pyrazol-1-yl)pyridin-2-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(6-Bromo-3-(1H-pyrazol-1-yl)pyridin-2-yl)ethan-1-ol is a complex organic compound that features a brominated pyridine ring substituted with a pyrazole moiety and an ethan-1-ol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(6-Bromo-3-(1H-pyrazol-1-yl)pyridin-2-yl)ethan-1-ol typically involves multi-step organic reactions. One common approach is to start with a brominated pyridine derivative, which undergoes nucleophilic substitution with a pyrazole derivative. The final step often involves the reduction of an intermediate to yield the ethan-1-ol group. Specific reaction conditions, such as the use of solvents like tetrahydrofuran (THF) and reagents like n-butyllithium, are crucial for the success of these reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-(6-Bromo-3-(1H-pyrazol-1-yl)pyridin-2-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The conditions often involve specific temperatures and solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethan-1-ol group yields the corresponding aldehyde or carboxylic acid, while substitution of the bromine atom can yield a variety of derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-1-(6-Bromo-3-(1H-pyrazol-1-yl)pyridin-2-yl)ethan-1-ol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a ligand for various biological targets. Its ability to interact with proteins and enzymes makes it a candidate for drug discovery and development.
Medicine
In medicine, ®-1-(6-Bromo-3-(1H-pyrazol-1-yl)pyridin-2-yl)ethan-1-ol is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.
Industry
In industry, this compound is used in the production of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and specific reactivity.
Mécanisme D'action
The mechanism of action of ®-1-(6-Bromo-3-(1H-pyrazol-1-yl)pyridin-2-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated pyridine ring and pyrazole moiety allow for strong binding to these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
®-1-(6-Chloro-3-(1H-pyrazol-1-yl)pyridin-2-yl)ethan-1-ol: Similar structure but with a chlorine atom instead of bromine.
®-1-(6-Fluoro-3-(1H-pyrazol-1-yl)pyridin-2-yl)ethan-1-ol: Similar structure but with a fluorine atom instead of bromine.
®-1-(6-Iodo-3-(1H-pyrazol-1-yl)pyridin-2-yl)ethan-1-ol: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The uniqueness of ®-1-(6-Bromo-3-(1H-pyrazol-1-yl)pyridin-2-yl)ethan-1-ol lies in its bromine atom, which imparts specific reactivity and binding properties. This makes it distinct from its chloro, fluoro, and iodo analogs, allowing for unique applications in both research and industry.
Propriétés
Formule moléculaire |
C10H10BrN3O |
|---|---|
Poids moléculaire |
268.11 g/mol |
Nom IUPAC |
(1R)-1-(6-bromo-3-pyrazol-1-ylpyridin-2-yl)ethanol |
InChI |
InChI=1S/C10H10BrN3O/c1-7(15)10-8(3-4-9(11)13-10)14-6-2-5-12-14/h2-7,15H,1H3/t7-/m1/s1 |
Clé InChI |
ONRKLKQTQHTBKO-SSDOTTSWSA-N |
SMILES isomérique |
C[C@H](C1=C(C=CC(=N1)Br)N2C=CC=N2)O |
SMILES canonique |
CC(C1=C(C=CC(=N1)Br)N2C=CC=N2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


-1H-pyrazol-5-yl]methyl})amine](/img/structure/B15051721.png)
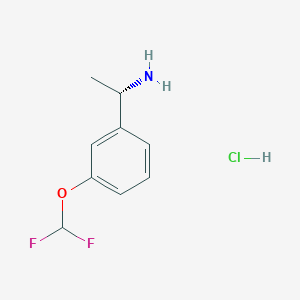
![[(2-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B15051732.png)
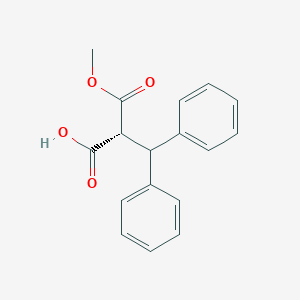
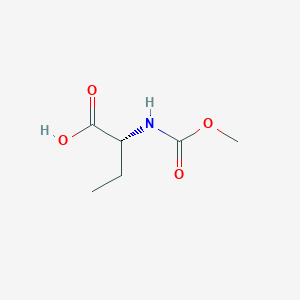
![3-Bromo-7-fluoro-5-hydroxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B15051748.png)

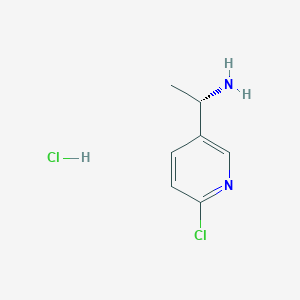


![(1S,3S,5S)-2-Azabicyclo[3.2.0]heptane-3-carboxylic acid](/img/structure/B15051771.png)
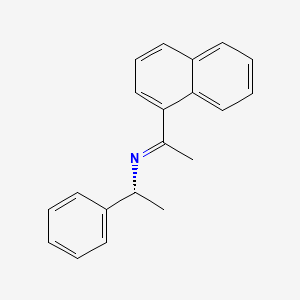
![(1S,3S,4R)-3-[(2-methylpropoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15051783.png)
![[(4-fluorophenyl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B15051797.png)
